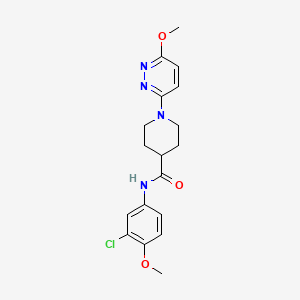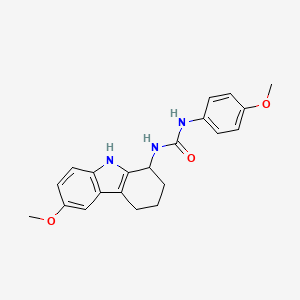![molecular formula C23H25N5O3 B14933654 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide](/img/structure/B14933654.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes benzimidazole and imidazolidinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of Benzimidazole Derivative: This step involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole core.
Alkylation: The benzimidazole derivative is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.
Formation of Imidazolidinyl Group: The imidazolidinyl group is introduced through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Final Coupling: The final step involves coupling the benzimidazole and imidazolidinyl intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazolidinyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, potassium carbonate.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced imidazolidinyl derivatives.
Substitution: Alkylated benzimidazole derivatives.
科学研究应用
N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and imidazolidinyl groups can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in the desired biological effect.
相似化合物的比较
Similar Compounds
- N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]BUTANAMIDE
- N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]PENTANAMIDE
Uniqueness
N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]PROPANAMIDE is unique due to its specific combination of benzimidazole and imidazolidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C23H25N5O3 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC 名称 |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C23H25N5O3/c29-21(24-14-12-20-25-17-8-4-5-9-18(17)26-20)11-10-19-22(30)28(23(31)27-19)15-13-16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,24,29)(H,25,26)(H,27,31) |
InChI 键 |
SFYRTNPGWRZZLQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)NCCC3=NC4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methanone](/img/structure/B14933573.png)
![N-methyl-3-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}benzamide](/img/structure/B14933592.png)
![2-[1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B14933597.png)

![3-(1,3-benzothiazol-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14933609.png)
![methyl 4-({[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B14933613.png)
![5-methoxy-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide](/img/structure/B14933618.png)
![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B14933624.png)

![3-(2-methyl-1,3-thiazol-4-yl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B14933632.png)
![N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B14933646.png)
![N-(1-benzylpiperidin-4-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14933657.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B14933658.png)
